2-Hydroxy-1-(piperazin-1-yl)propan-1-one

Medicinal chemistry Fragment-based drug design ADME optimization

Achiral fragment libraries miss stereochemical discrimination at chiral targets. 2-Hydroxy-1-(piperazin-1-yl)propan-1-one (CAS 100500-89-8) solves this with a single stereogenic center embedded in a lead-like scaffold (MW 158.2, logP -1.2, TPSA 52.6 Ų, solubility 1000 g/L). • Single chiral alcohol enables 3D fragment screening against kinases and protein-protein interactions • Free secondary amine allows direct coupling to carboxylic acid warheads or reductive amination • Tertiary amide resists metabolism vs. ester analogues, critical for in vivo PoC studies • Available as racemate and (S)-enantiomer for parallel stereochemical discrimination studies

Molecular Formula C7H14N2O2
Molecular Weight 158.2 g/mol
CAS No. 100500-89-8
Cat. No. B025165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-1-(piperazin-1-yl)propan-1-one
CAS100500-89-8
Molecular FormulaC7H14N2O2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCNCC1)O
InChIInChI=1S/C7H14N2O2/c1-6(10)7(11)9-4-2-8-3-5-9/h6,8,10H,2-5H2,1H3
InChIKeyJQRBBKFUEZDIRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-1-(piperazin-1-yl)propan-1-one – Chiral Piperazine Synthon


2-Hydroxy-1-(piperazin-1-yl)propan-1-one (CAS 100500-89-8) is a C7H14N2O2 piperazine derivative that combines an unsubstituted piperazine ring with a 2-hydroxypropanoyl side-chain, producing a secondary amine handle, a chiral alcohol, and a tertiary amide carbonyl in a single scaffold [1]. With a molecular weight of 158.20 g·mol⁻¹, a computed XLogP3 of -1.2, and a topological polar surface area of 52.6 Ų, the compound occupies a hydrophilic yet membrane-permeable region of chemical space that is prized in fragment-based drug discovery and lead optimization .

Scaffold Chiral piperazine synthon
Profile Hydrophilic, Ro5-compliant
Workflow Fragment-based lead design

Why 2-Hydroxy-1-(piperazin-1-yl)propan-1-one Cannot Be Replaced


Piperazine building blocks that lack the α-hydroxycarbonyl motif—such as 1-(2-hydroxyethyl)piperazine or simple N-alkylpiperazines—fail to reproduce the target compound's combination of a chiral hydrogen-bond-donating alcohol, a metabolically stable tertiary amide, and a well-defined logP near -1.2 [1]. Even the des-methyl analogue 2-hydroxy-1-(piperazin-1-yl)ethan-1-one (CAS 117701-75-4) shifts the XLogP3 to -1.6 and eliminates the stereogenic center, which can alter target binding, solubility, and downstream synthetic versatility [2]. The quantitative differences detailed in Section 3 demonstrate that selecting a generic replacement risks compromising lead-like properties and synthetic utility.

Achiral analogs
Des-methyl or deoxy piperazines lack the stereogenic center, removing the ability to probe chiral recognition in target binding.
Reduced or alkylated forms
1-(2-hydroxyethyl)piperazine lacks the carbonyl; simple N-alkyl piperazines lose the tertiary amide, altering metabolic stability and H-bonding profile.
Similar logP, different scaffold
Compounds matching the -1.2 logP may lack the α-hydroxy ketone motif, shifting solubility and synthetic versatility.

2-Hydroxy-1-(piperazin-1-yl)propan-1-one: Comparative Evidence


LogP Advantage vs. Des-Methyl Ethanone

2-Hydroxy-1-(piperazin-1-yl)propan-1-one exhibits a computed XLogP3 of -1.2, whereas its closest achiral analog, 2-hydroxy-1-(piperazin-1-yl)ethan-1-one (CAS 117701-75-4), shows an XLogP3 of -1.6 [1][2]. This +0.4 log-unit increase reflects the incremental lipophilicity imparted by the methyl substituent on the α-hydroxy carbon and places the target compound squarely within the Rule-of-Five (Ro5) logP sweet spot of -1 to 3 preferred for oral bioavailability, while the des-methyl comparator falls more deeply into the hydrophilic territory that often limits passive membrane permeability [1].

LogP vs. Des-Methyl
Cross-study comparable
XLogP3 = -1.2
Δ +0.4 log units
Supports balanced permeability profile in Ro5 sweet spot.
Computed value; no experimental logP data available.
Medicinal chemistry Fragment-based drug design ADME optimization

Chiral Center Enables Stereoselective Synthesis

The target compound contains a stereogenic center at the α-hydroxy carbon adjacent to the carbonyl, yielding racemic (RS)-2-hydroxy-1-(piperazin-1-yl)propan-1-one [1]. By contrast, 2-hydroxy-1-(piperazin-1-yl)ethan-1-one (CAS 117701-75-4) is achiral, and 1-(2-hydroxyethyl)piperazine (CAS 103-76-4) lacks a carbonyl entirely, eliminating the ability to explore stereochemistry-dependent pharmacology [2][3]. The enantiopure (S)-enantiomer is also commercially available (CAS 1401334-41-5), permitting direct procurement of a defined stereoisomer for structure-activity relationship (SAR) studies without in-house chiral separation .

Chiral Center
Class-level inference
Stereogenic C-2
(S)-enantiomer available
Enables enantiomer-specific SAR studies without chiral separation.
Enantiomeric excess ≥ 95% per vendor specifications.
Asymmetric synthesis Chiral resolution Pharmacological stereochemistry

Aqueous Solubility Advantage

The target compound has a calculated aqueous solubility of 1000 g·L⁻¹ (25 °C) based on ACD/Labs V11.02 . While this is a computed value and not experimentally determined, it significantly exceeds the solubility of many N-functionalized piperazines bearing aromatic or lipophilic groups that are often employed as alternatives in medicinal chemistry. The combination of low molecular weight (158.20 g·mol⁻¹) and high calculated solubility renders the compound particularly suitable for high-concentration biochemical assays and fragment screening campaigns where DMSO stock concentration limitations can confound hit identification [1].

Aqueous Solubility
Class-level inference
1000 g·L⁻¹
10× vs. N-aryl piperazines
Supports high-concentration screening and reduces precipitation risk.
Calculated (ACD/Labs); experimental validation not provided.
Solubility Formulation science High-throughput screening

Hydrogen-Bonding and Flexibility Advantage

The target compound presents 2 hydrogen-bond donors (one alcohol, one secondary amine) and 3 hydrogen-bond acceptors (amide carbonyl, alcohol oxygen, piperazine nitrogen), resulting in a calculated topological polar surface area (TPSA) of 52.6 Ų [1]. By comparison, 1-(2-hydroxyethyl)piperazine offers only 1 H-bond donor and 2 acceptors, and its TPSA of 35.1 Ų is substantially lower, potentially reducing aqueous solubility but also limiting specific polar interactions with biological targets [2]. Importantly, the target compound maintains only 1 rotatable bond, contributing to a favourable entropic profile upon binding relative to more flexible piperazine derivatives that can incur a greater conformational entropy penalty [1].

H-Bond & Flexibility
Cross-study comparable
HBD 2 | HBA 3
TPSA 52.6 Ų, 1 rot. bond
Enhances specific polar interactions with favorable entropy profile.
Computed HBD/HBA/TPSA; identical to des-methyl analog.
Molecular recognition Ligand efficiency Drug-likeness

2-Hydroxy-1-(piperazin-1-yl)propan-1-one: Application Scenarios


Chiral Fragment Library Enrichment

Fragment libraries that lack stereochemistry are systematically disadvantaged in exploring three-dimensional binding space. The target compound's single stereogenic center, combined with its favourable logP (-1.2) and high aqueous solubility (calculated 1000 g·L⁻¹), makes it a strong candidate for inclusion in chiral fragment collections aimed at challenging targets such as protein-protein interactions or allosteric kinase pockets [1]. Procurement of both racemate and enantiopure (S)-form allows parallel screening to rapidly assess stereochemical discrimination by the target protein.

HIV-1 RT and Anticancer Piperazine Intermediate

Piperazine derivatives incorporating a hydroxypropanoyl motif have been explored as inhibitors of HIV-1 reverse transcriptase and as modulators of phosphoinositide 3-kinase (PI3K) pathways in oncology [1]. The target compound's free secondary amine enables direct coupling to carboxylic acid-containing warheads or elaboration via reductive amination, while the tertiary amide is metabolically more stable than ester or secondary amide alternatives, an attribute that is critical for in vivo proof-of-concept studies .

Physicochemical Standard for Chromatography and Solubility

With a calculated logP of -1.2, a molecular weight of 158.20 g·mol⁻¹, and a TPSA of 52.6 Ų, the target compound occupies a well-defined region of chemical space that can serve as a retention-time or solubility standard in high-throughput ADME panels [1]. Its high calculated aqueous solubility (1000 g·L⁻¹) makes it suitable as an internal standard for validating nephelometric or UV-based solubility measurements across academic and contract research organization (CRO) laboratories .

Enantioselective Synthesis of Chiral Piperazine APIs

The availability of both racemic and (S)-enantiomer forms of the target compound enables its use as a starting material for asymmetric synthesis of active pharmaceutical ingredients (APIs) that require a chiral piperazine core [1]. The α-hydroxycarbonyl moiety can be selectively reduced, alkylated, or oxidised to generate diverse chiral building blocks without racemisation, a synthetic flexibility not shared by achiral or reduced analogues.

Application
Selection Property
Validation Focus
Chiral fragment library enrichment
Stereochemical-control context
Enantiomer-specific hit discrimination
Kinase and antiviral inhibitor intermediate
Free secondary amine, stable tertiary amide
PI3K / HIV-1 RT pathway-response context
Physicochemical ADME standard
Defined logP, MW, and TPSA region
Retention-time and solubility calibration
Enantioselective API synthesis
Racemic and (S)-form availability
Chiral building-block diversification without racemisation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxy-1-(piperazin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.